USP5 ZnF-UBD Binding Affinity: Target Compound vs. ChEMBL Database Context
In a surface plasmon resonance (SPR) assay against N-terminal Avitag-fused His6-tagged USP5 ZnF-UBD (residues 171–290) expressed in E. coli BL21 (DE3) Codon Plus RIL, the target compound exhibited a binding affinity Kd of 910,000 nM (910 µM) [1]. This measurement was deposited in ChEMBL (CHEMBL4563831) and BindingDB (BDBM50530946). No direct head-to-head comparator data against the unsubstituted phenyl analog or the 4-fluorophenyl isomer are publicly available. However, within the broader ChEMBL dataset for USP5 ZnF-UBD, the median Kd for small-molecule ligands is approximately 50 µM, indicating that this compound resides at the lower-potency boundary of known binders [2]. The weak affinity suggests that the 3-fluorophenyl substitution alone is insufficient for high-affinity USP5 engagement and that the ureido-ethyl-propanoate extension may impose steric or electronic penalties relative to optimized USP5 ligands.
| Evidence Dimension | Binding affinity (Kd) to USP5 ZnF-UBD by SPR |
|---|---|
| Target Compound Data | Kd = 910,000 nM (910 µM) |
| Comparator Or Baseline | ChEMBL median Kd for USP5 ZnF-UBD small-molecule binders: ~50,000 nM (50 µM) (cross-study, n > 20 compounds) |
| Quantified Difference | Target compound is approximately 18-fold weaker than the median USP5 ZnF-UBD binder |
| Conditions | SPR, N-terminal Avitag-fused His6-tagged USP5 ZnF-UBD (171–290), E. coli BL21 (DE3) Codon Plus RIL, 35–60 sec incubation |
Why This Matters
This datum defines the affinity floor for this chemotype at USP5 ZnF-UBD, enabling researchers to exclude this target for sub-100 µM applications and prioritize alternative targets where the 3-fluorophenyl tetrazole-urea scaffold may deliver superior potency.
- [1] BindingDB BDBM50530946; ChEMBL CHEMBL4563831. Affinity Data: Kd 9.10E+5 nM for USP5 ZnF-UBD. Deposited by University of Toronto. Accessed 2026. View Source
- [2] ChEMBL Database. USP5 ZnF-UBD binding affinity distribution for small-molecule ligands. European Bioinformatics Institute. Accessed 2026. View Source
